
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is a type of benzophenone derivative, characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a central methanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and 2-hydroxy-4-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, under reflux conditions.
Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-4-methylbenzene and aluminum chloride in dichloromethane. The mixture is refluxed for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the methanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or ammonia (NH3) for amination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of a ketone or carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its structural features make it a candidate for the synthesis of novel drugs with improved efficacy and reduced side effects.
Industry: Employed in the production of specialty chemicals, dyes, and polymers. It is used as a UV absorber in sunscreens and other cosmetic products.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxy and chlorophenyl groups contribute to its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group at the para position.
(4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group.
(4-Chlorophenyl)(4-methylphenyl)methanone: Lacks the hydroxy group.
Uniqueness
(4-Chlorophenyl)(2-hydroxy-4-methylphenyl)methanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its reactivity and biological activity
Propiedades
Número CAS |
107622-28-6 |
|---|---|
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-12(13(16)8-9)14(17)10-3-5-11(15)6-4-10/h2-8,16H,1H3 |
Clave InChI |
GYVFYXJLIDHYMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
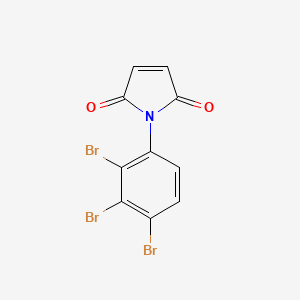
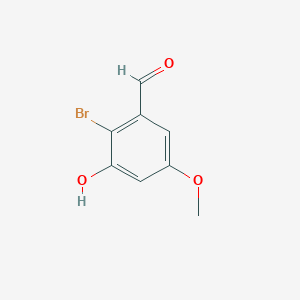
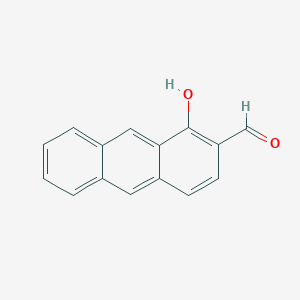
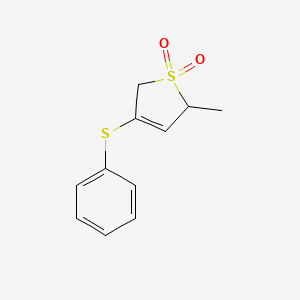
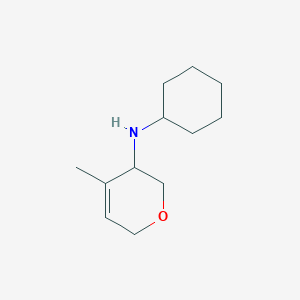


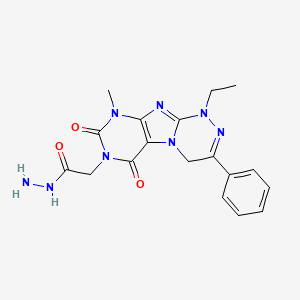
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
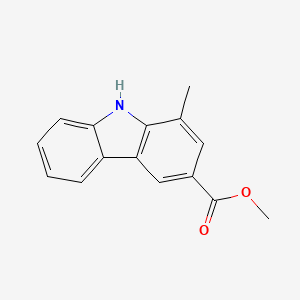
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
